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Introduction and Molecular Structure

Tirbanibulin (development code KX2-391, brand name Klisyri) represents a significant advancement in
targeted cancer therapy as a first-in-class dual inhibitor approved by the FDA in 2020 for the topical
treatment of actinic keratosis (AK), a pre-cancerous skin condition that can progress to squamous cell
carcinoma. [1] [2] This synthetic small molecule possesses a unique dual mechanism of action,
simultaneously inhibiting both microtubule polymerization and Src kinase signaling pathways,
distinguishing it from conventional single-target therapeutic agents. [3] [1] The strategic molecular design of
tirbanibulin enables it to target rapidly proliferating abnormal keratinocytes in AK lesions through two
complementary mechanisms: disruption of mitotic spindle formation during cell division and interference

with critical oncogenic signaling pathways that drive cellular proliferation and survival. [3] [4]

The molecular architecture of tirbanibulin incorporates several critical pharmacophoric elements that
contribute to its distinctive biological activity profile. As illustrated in Table 1, tirbanibulin features a 4-
biphenyl-(N)-benzylacetamide core structure that serves as the fundamental scaffold for its dual inhibitory

capabilities. [5] [6] This specific arrangement allows for optimal interaction with both the colchicine-binding
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site on B-tubulin and the peptide substrate-binding site of Src kinase, rather than the more commonly targeted
ATP-binding pocket utilized by most kinase inhibitors. [3] [6] [7] The structural complexity of
tirbanibulin enables high-affinity binding to its molecular targets while maintaining favorable
pharmacokinetic properties for topical administration, including appropriate tissue penetration and retention

characteristics necessary for effective field treatment of actinic keratosis. [5] [1]

Table 1: Fundamental Molecular Properties of Tirbanibulin

Property Specification

Chemical Name (N)-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-ylJacetamide
Molecular Formula C26H29N303

Molecular Weight 431.536 g/mol

CAS Registry Number 897016-82-9

Mechanism of Action Dual inhibitor of tubulin polymerization and Src kinase

Target Binding Sites Colchicine-binding site on B-tubulin; peptide substrate site on Src kinase
Primary Indication Topical treatment of actinic keratosis on face or scalp

FDA Approval Date December 2020

Core Structure-Activity Relationship (SAR) Analysis

Strategic Molecular Modifications and SAR Probing

The structure-activity relationship of tirbanibulin has been systematically investigated through strategic
modifications to its core molecular scaffold, revealing critical insights into the structural determinants
responsible for its potent biological activity. [5] Research has demonstrated that the pyridinyl acetamide
core represents an essential structural component that must be preserved to maintain effective microtubule

disruption and anti-proliferative activity. [5] Modifications to this central region typically result in substantial
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decreases in potency, highlighting the exquisite three-dimensional arrangement required for optimal
interaction with the colchicine-binding site of tubulin. [5] [6] The eastern benzylamine moiety, in contrast,
demonstrates greater tolerance for structural variation, with specific substitutions at the para position
yielding derivatives with maintained or even enhanced pharmacological profiles. [5] This region of the
molecule appears to play a more significant role in determining pharmacokinetic properties and target

selectivity rather than being absolutely critical for fundamental binding activity.

Recent scaffold-hopping approaches have explored the replacement of the biphenyl system with alternative
structural elements, leading to the development of 4-aroylaminophenyl-(IN)-benzylacetamide derivatives that
exhibit interesting shifts in biological activity profiles. [6] [7] These structural innovations have yielded
compounds with divergent kinase inhibition patterns, effectively uncoupling the original dual mechanism
of action and generating molecules with selective activity against specific oncogenic kinases beyond Src. [7]
For instance, derivative 4e ((N)-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide) demonstrated
potent activity against leukemia cell lines (ICso values ranging from 0.96-4.23 uM) through mechanisms
independent of tubulin polymerization or Src inhibition, instead targeting alternative kinases including
ERK1/2. [6] [7] This remarkable transformation in biological activity through strategic molecular
modification underscores the potential for further diversification of this chemical scaffold to target specific

therapeutic applications.

Table 2: Key Structure-Activity Relationship Findings for Tirbanibulin Derivatives

Molecular . Biological -

. Modification Key Findings
Region Impact
Pyridinyl Structural alterations Drastic Essential for microtubule disruption and
acetamide core reduction in anti-proliferative effects; minimal

activity tolerance for modification

Eastern Para-position Maintained or p-Fluorine substitution produced
benzylamine substitutions enhanced favorable pharmacokinetic profiles;
moiety activity greatest tolerance for modification
Biphenyl Amide group insertion  Altered target Shift from dual Src/tubulin inhibition to
system between rings specificity other kinase targets (e.g., ERK1/2);

maintained anti-proliferative activity
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Structural Modification Strategies and Activity Outcomes

The following diagram illustrates the strategic structural modification approaches applied to the tirbanibulin

scaffold and their corresponding impacts on biological activity:
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Strategic modifications to tirbanibulin's structure produce distinct impacts on biological activity and target

specificity.

Derivatives and Biological Activity Profiling

Comprehensive Derivative Activity Analysis
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The systematic exploration of tirbanibulin derivatives has yielded a diverse array of compounds with
differential activity profiles across various cancer cell types. As summarized in Table 3, specific structural
modifications have produced compounds with enhanced potency against hematological malignancies while
maintaining activity against solid tumors. [6] [7] The lead derivative 4e has demonstrated particularly
promising activity against leukemia cell lines, with ICso values of 0.96 pM (NB4), 1.62 pM (HL60), 1.90
HM (MV4-11), and 4.23 pM (K562), representing a significant improvement over earlier analogues. [7] This
enhanced potency against hematopoietic cancers appears to correlate with a fundamental shift in mechanism
of action, moving away from the original dual Src/tubulin inhibition toward alternative kinase modulation,

including significant suppression of ERK1/2 activity and upregulation of pro-apoptotic c-Jun kinase. [7]

The structure-property relationships observed across the tirbanibulin derivative series reveal intriguing
patterns of selectivity and potency. Simple acetylated derivatives (e.g., 4a) maintain moderate activity against
breast and colon cancer cell lines (ICso values of 18.8-29.3 pM), while more complex benzoyl analogues
(e.g., 4c) demonstrate enhanced potency, particularly against leukemia models. [7] The strategic introduction
of electron-withdrawing groups, such as chlorine at the para position of the benzamide ring (4e), confers
substantially improved activity across multiple cancer cell lines. [6] [7] These findings collectively suggest
that the 4-aroylaminophenyl-(N)-benzylacetamide scaffold presents a versatile structural platform for
developing targeted therapies with tunable kinase inhibition profiles, potentially addressing specific

therapeutic needs beyond the original indication of actinic keratosis.
Table 3: Biological Activity of Selected Tirbanibulin Derivatives Against Cancer Cell Lines

| Compound | Solid Tumor Cell Lines ICso (uM) | Leukemia Cell Lines ICso (uM) | Key Structural

Features | | | | | |
| | MCF7 | HCT116 | N87 | MV4-11 | K562 | HL60 | | | Tirbanibulin | ~0.005-0.05* | ~0.005-0.05* | ~0.005-
0.05* | ~0.005-0.05* | ~0.005-0.05* | ~0.005-0.05* | Dual Src/tubulin inhibitor | | 3a | >50 | >50 | >50 | NT |
NT | NT | Unsubstituted aniline derivative | | 4a | 29.28 | 18.83 | >50 | NT | NT | NT | Acetyl group
introduction | | 4c | 5.11 | 19.69 | >50 | 11.87 | >20 | 5.27 | Benzoyl derivative | | 4e | 7.41 | 16.75| 5.28 | 1.90 |
4.23 | 1.62 | p-Chlorobenzamide derivative | | 4b | 27.70 | >50 | 32.02 | >20 | >20 | >20 | Aliphatic homologue

*Reported values for tirbanibulin vary significantly based on assay conditions and cell type. Values

represent typical range from literature. NT = Not Tested
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Experimental Methodologies

Synthetic Chemistry Approaches

The synthesis of tirbanibulin and its derivatives follows a modular synthetic strategy that allows for
efficient exploration of structure-activity relationships through systematic variation of key structural
elements. [5] [6] [7] The general synthetic pathway begins with 4-nitrophenylacetic acid as the foundational
building block, which undergoes sequential transformation through a series of well-established synthetic
operations. The initial step involves activation of the carboxylic acid functionality followed by amide
coupling with appropriate benzylamine derivatives to generate intermediate nitro compounds (2a-c). [6] [7]
Subsequent reduction of the nitro group to the corresponding aniline (3a-c) is efficiently accomplished
through catalytic hydrogenation using Pd-C under controlled conditions (10 atm Hz, 40°C), providing key

intermediate structures for further diversification. [7]

The final synthetic stage introduces diversity through acylation of the aniline intermediate with various
carboxylic acid derivatives, employing standard coupling reagents such as EDCI-HCI in combination with
3H-[1,2,3]triazolo[4,5-b]pyridin-3-o0l in DMA solvent, or alternatively through reaction with acyl chlorides
in the presence of DIPEA in DCM. [6] [7] This strategic synthetic approach enables efficient exploration
of chemical space around the eastern portion of the molecule, facilitating rapid SAR investigation of the
aroylamino region that has been shown to significantly influence biological activity and kinase selectivity.
The synthetic methodology provides sufficient flexibility to incorporate diverse structural elements while
maintaining the critical pyridinyl acetamide core intact, allowing researchers to methodically probe the

contribution of specific molecular regions to overall biological activity and target engagement.

Biological Evaluation Methods

The comprehensive biological characterization of tirbanibulin derivatives employs a multi-faceted
experimental approach to elucidate compound activity, mechanism of action, and therapeutic potential.
Initial screening typically involves assessment of anti-proliferative activity across a panel of cancer cell lines
representing both solid tumors and hematopoietic malignancies, with incubation periods of 48-72 hours and
quantification of cell viability using established methods such as MTT or WST-1 assays. [6] [7] For

compounds demonstrating promising cytotoxicity, further mechanistic investigation includes tubulin
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polymerization assays conducted using purified tubulin with absorption measurements at 340 nm to
monitor polymerization kinetics in the presence of reference compounds (paclitaxel, nocodazole) and test
compounds. [3] Additional cellular assays examine effects on microtubule network integrity through
immunofluorescence staining of a-tubulin in wvarious cell lines, including human peripheral blood

mononuclear cells, prostate cancer PC3 cells, and immortalized keratinocyte CCD-1106 KERTT cells. [3]

Advanced mechanistic profiling incorporates kinase activity screening using phosphokinase arrays to
identify specific kinase modulation patterns, as demonstrated by the discovery that derivative 4e produces
significant reduction in ERK1/2 activity (>99% inhibition) while simultaneously upregulating pro-apoptotic
c-Jun kinase (84% increase). [7] Cell cycle analysis through flow cytometry after propidium iodide staining
reveals characteristic G2/M phase arrest in treated cells, confirming the anticipated mechanism of action for
microtubule-targeting compounds. [3] For promising candidates, in vivo pharmacokinetic studies evaluate
absorption, distribution, metabolism, and excretion parameters, with a particular focus on tissue penetration
and systemic exposure following topical application for dermatological indications or alternative

administration routes for other therapeutic applications. [5]

Mechanistic Insights and Future Directions

Molecular Mechanisms of Action

Tirbanibulin exerts its therapeutic effects through a sophisticated dual mechanism that simultaneously
disrupts two critical cellular processes in rapidly proliferating cells: microtubule dynamics and Src kinase
signaling. [3] [1] [4] The compound binds reversibly to the colchicine-binding site on [-tubulin, effectively
inhibiting tubulin polymerization and preventing the formation of functional microtubules necessary for
mitotic spindle assembly during cell division. [3] [2] This disruption of microtubule dynamics triggers cell
cycle arrest at the G2/M phase transition, ultimately leading to apoptotic cell death through activation of
caspase-3 and cleavage of poly(ADP-ribose) polymerase. [3] [2] Complementary to this microtubule-
targeting activity, tirbanibulin functions as a non-ATP competitive inhibitor of Src kinase by binding to the
peptide substrate site rather than the conserved ATP-binding pocket, thereby blocking the downstream

signaling pathways that promote cell proliferation, survival, and migration. [1] [4]
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The therapeutic synergy between these two distinct mechanisms of action enables tirbanibulin to
effectively target the pathological keratinocytes in actinic keratosis lesions while minimizing damage to
surrounding normal tissue. [3] [4] Recent research has revealed that the purported selectivity of tirbanibulin
for Src kinase may be more complex than initially understood, with demonstrated activity against other
oncogenic kinases including FLT3-ITD mutations in certain leukemic cell lines. [6] [7] This emerging
understanding of the polypharmacological profile of tirbanibulin and its derivatives highlights the
potential for targeting multiple signaling pathways simultaneously, potentially overcoming compensatory
mechanisms that often limit the efficacy of highly selective kinase inhibitors. The anti-inflammatory
properties of tirbanibulin, mediated through inhibition of pro-inflammatory cytokines and enzymes, provide
an additional therapeutic dimension that may contribute to its clinical efficacy in actinic keratosis, where

inflammation plays a significant role in disease pathogenesis. [4]

Emerging Applications and Future Research Directions

Beyond its established application in actinic keratosis, emerging research has revealed several promising
new directions for tirbanibulin-based therapies. Recent clinical observations have documented unexpected
anti-aging effects following topical application of tirbanibulin 1% ointment, with significant improvement
in skin texture, reduction of wrinkles, and lightening of solar lentigos in treated areas. [8] These cosmetic
benefits, observed as desirable side effects during AK treatment, suggest potential applications in
photodamaged skin rejuvenation, possibly through mechanisms involving accelerated turnover of
photodamaged keratinocytes and remodeling of the dermal-epidermal junction. [8] Additionally, the
demonstrated activity of certain tirbanibulin derivatives against hematological malignancies, particularly
the potent anti-leukemic effects of compound 4e, opens exciting avenues for therapeutic repurposing in

oncology beyond dermatological applications. [6] [7]

Future research directions will likely focus on expanded indication exploration and further optimization of
the tirbanibulin scaffold to enhance potency, improve selectivity, or tailor kinetic properties for specific
therapeutic applications. [5] [6] The development of combination therapy regimens represents another
promising direction, with preclinical evidence suggesting synergistic effects when tirbanibulin is combined
with other anticancer agents such as tamoxifen or paclitaxel in breast cancer models. [1] As understanding of
the complex kinase inhibition profiles of tirbanibulin derivatives continues to evolve, there is growing
interest in leveraging this scaffold for the development of selective kinase inhibitors targeting specific

oncogenic drivers in defined patient populations, potentially incorporating predictive biomarkers to identify
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individuals most likely to respond to therapy. [6] [7] These diverse research trajectories collectively
underscore the considerable potential of the tirbamibulin chemical scaffold as a versatile platform for

developing innovative therapeutic agents addressing multiple clinical needs.

Conclusion

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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